ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and the subsequent functionalization of the molecule. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: It exhibits potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a corrosion inhibitor and is used in the fabrication of various industrial materials.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-[2-(THIOPHEN-2-YL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Thiophene-2-boronic acid pinacol ester: Used in Suzuki–Miyaura coupling reactions for the synthesis of various organic compounds.
These comparisons highlight the unique structural features and diverse applications of this compound.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-4-28-23(27)20-13(2)14(3)30-22(20)25-21(26)16-12-18(19-10-7-11-29-19)24-17-9-6-5-8-15(16)17/h5-12H,4H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZBKXIXDATIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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